Cas no 3878-19-1 (2-(furan-2-yl)-1H-1,3-benzodiazole)
2-(furan-2-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- fuberidazole
- 2-(2-Furyl)-1H-benzimidazole
- 2-(furan-2-yl)-1H-benzimidazole
- Fuberidazole Solution
- 2-(2-Furanyl)-1H-benzimidazole
- 2-(2'-furyl)-1H-benzimidazole
- 2-(2'-furyl)-benzimidazole
- 2-(2-furyl)benzimidazole
- 2-(furan-2-yl)-1H-1,3-benzimidazole
- 2-(furan-2-yl)-1H-benzo[d]imidazole
- 2-(furan-2-yl)-benzimidazole
- Benzimidazole,2-(2-furyl)
- Fuberidatol
- Fuberidazol
- Fuberisazol
- Fubridazole
- Furidazol
- Furidazole
- Voronit
- Voronite
- 2-(2-furanyl)-1h-benzimidazol
- 2-(Furan-2-yl)benzimidazole
- B 33172
- BAY 33172
- Bayer 33172
- NSC 72670
- PF 7402
- 1H-Benzimidazole, 2-(2-furanyl)-
- Benzimidazole, 2-(2-furyl)-
- W VII/117
- 2-benzimidazol-2-ylfuran
- RXD450F6C7
- Furidazole; NSC 72670;V
- 2-(furan-2-yl)-1H-1,3-benzodiazole
- 2-(Fur-2-yl)-1H-benzimidazole
- FUBERIDAZOLE [ISO]
- Fuberidazole 10 microg/mL in Methanol
- Tox21_301574
- C18737
- CHEMBL201094
- NCGC00255946-01
- CAS-3878-19-1
- B-33172
- G76480
- AKOS000591107
- SR-01000393557
- Fuberidazole, PESTANAL(R), analytical standard
- 3878-19-1
- LS-05915
- ALBB-017849
- NSC-72670
- NS00000144
- DTXSID4041995
- F0346-3053
- EINECS 223-404-0
- Furidazole; NSC 72670;Voronit;BAY 33172
- MFCD00055496
- 2-(2-Furanyl)-1H-benzimidazole (9CI)
- DA-53423
- Q5506905
- 2-Furan-2-yl-1H-benzoimidazole
- 2-(2-furyl)-1H-1,3-benzimidazole
- WLN: T56 BM DNJ C- BT5OJ
- Fuberidazole [BSI:ISO]
- SR-01000393557-1
- UNII-RXD450F6C7
- 2-(2'-furyl)benzimidazole
- SCHEMBL23174
- 2-(2-Furyl)-1H-benzimidazole #
- DTXCID2021995
- NSC72670
- STK741597
- 101575-84-2
- CHEBI:81926
- AE-641/02605022
- CS-0013912
- Fuberidazole, analytical standard
- BDBM50180740
-
- MDL: MFCD00055496
- Inchi: 1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13)
- InChI Key: UYJUZNLFJAWNEZ-UHFFFAOYSA-N
- SMILES: O1C([H])=C([H])C([H])=C1C1=NC2=C([H])C([H])=C([H])C([H])=C2N1[H]
Computed Properties
- Exact Mass: 184.06400
- Monoisotopic Mass: 184.063662883 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 184.19
- XLogP3: 2.2
- Topological Polar Surface Area: 41.8
Experimental Properties
- Color/Form: Crystalline powder
- Density: 1.286±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 310-312 ºC
- Boiling Point: 318.14°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- Solubility: Very slightly soluble (0.76 g/l) (25 º C),
- PSA: 41.82000
- LogP: 2.82290
2-(furan-2-yl)-1H-1,3-benzodiazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H410
- Warning Statement: P273,P501
- Hazardous Material transportation number:2588
- WGK Germany:3
- Hazard Category Code: 21/22-23-40-43-48/22-50/53
- Safety Instruction: S22; S60; S61
- RTECS:DD9010000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22; R50/53
2-(furan-2-yl)-1H-1,3-benzodiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(furan-2-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F114720-250mg |
2-(furan-2-yl)-1H-1,3-benzodiazole |
3878-19-1 | 250mg |
¥885.90 | 2023-09-03 | ||
| Chemenu | CM154097-5g |
2-(2-Furyl)-1H-benzimidazole |
3878-19-1 | 95% | 5g |
$266 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028633-250mg |
2-(furan-2-yl)-1H-1,3-benzodiazole |
3878-19-1 | 250mg |
¥1063 | 2024-05-23 | ||
| TRC | F805500-5mg |
Fuberidazole |
3878-19-1 | 5mg |
$52.00 | 2023-05-18 | ||
| TRC | F805500-10mg |
Fuberidazole |
3878-19-1 | 10mg |
$ 69.00 | 2023-09-07 | ||
| TRC | F805500-25mg |
Fuberidazole |
3878-19-1 | 25mg |
$110.00 | 2023-05-18 | ||
| TRC | F805500-50mg |
Fuberidazole |
3878-19-1 | 50mg |
$ 173.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90128-50MG |
2-(furan-2-yl)-1H-1,3-benzodiazole |
3878-19-1 | reference material | 50MG |
¥664 | 2022-02-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45515-250MG |
2-(furan-2-yl)-1H-1,3-benzodiazole |
3878-19-1 | 250mg |
¥715.93 | 2024-12-22 | ||
| Matrix Scientific | 077285-500mg |
2-(2-Furyl)-1H-benzimidazole |
3878-19-1 | 500mg |
$126.00 | 2023-09-10 |
2-(furan-2-yl)-1H-1,3-benzodiazole Suppliers
2-(furan-2-yl)-1H-1,3-benzodiazole Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-(furan-2-yl)-1H-1,3-benzodiazole
Comprehensive Overview of 2-(Furan-2-yl)-1H-1,3-Benzodiazole (CAS No. 3878-19-1): Properties, Applications, and Industry Insights
The compound 2-(furan-2-yl)-1H-1,3-benzodiazole (CAS No. 3878-19-1) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural features and versatile applications. This benzodiazole derivative combines a furan ring with a benzodiazole moiety, creating a scaffold that is highly valuable in pharmaceutical research, material science, and agrochemical development. Its molecular formula, C11H8N2O, and distinct chemical properties make it a subject of ongoing scientific exploration.
One of the most frequently searched questions about 2-(furan-2-yl)-1H-1,3-benzodiazole revolves around its synthesis methods. Researchers often employ condensation reactions between furan-2-carbaldehyde and o-phenylenediamine under catalytic conditions to produce this compound. The process is optimized for yield and purity, making it a reliable route for industrial-scale production. Additionally, its solubility in organic solvents like ethanol, DMSO, and chloroform makes it suitable for various experimental setups.
In the context of pharmaceutical applications, 2-(furan-2-yl)-1H-1,3-benzodiazole has shown promise as a bioactive scaffold. Recent studies highlight its potential in designing antimicrobial agents and anti-inflammatory compounds, aligning with the growing demand for novel therapeutics. The furan and benzodiazole rings contribute to its ability to interact with biological targets, a feature that is increasingly explored in drug discovery pipelines.
From a materials science perspective, this compound is investigated for its photophysical properties. Its ability to absorb and emit light in specific wavelengths makes it a candidate for organic light-emitting diodes (OLEDs) and fluorescent probes. These applications are particularly relevant in the era of sustainable technology, where researchers seek eco-friendly alternatives to conventional materials.
Another trending topic is the environmental impact of 2-(furan-2-yl)-1H-1,3-benzodiazole. While it is not classified as hazardous, its biodegradation pathways and ecological effects are under scrutiny. This aligns with the broader industry shift toward green chemistry and sustainable practices. Users searching for eco-friendly heterocycles or biodegradable benzodiazoles will find this compound an interesting case study.
In summary, 2-(furan-2-yl)-1H-1,3-benzodiazole (CAS No. 3878-19-1) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and agrochemicals. Its synthesis, properties, and potential uses continue to be areas of active research, making it a relevant topic for scientists and industry professionals alike.
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